![molecular formula C6H9N3 B1466127 1-Cyclopropylmethyl-1H-[1,2,4]triazole CAS No. 1229426-95-2](/img/structure/B1466127.png)
1-Cyclopropylmethyl-1H-[1,2,4]triazole
Overview
Description
1-Cyclopropylmethyl-1H-[1,2,4]triazole is a derivative of the 1,2,4-triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms . They are known to exhibit a broad range of biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been extensively studied. A general method involves the reaction of hydrazines with formamide under microwave irradiation . Other methods include electrochemical multicomponent reactions of aryl hydrazines, paraformaldehyde, NH4OAc, and alcohols . Copper-catalyzed reactions under an atmosphere of air have also been used to synthesize 1,2,4-triazole derivatives .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole consists of a five-membered ring with three nitrogen atoms and two carbon atoms . The exact structure of 1-Cyclopropylmethyl-1H-[1,2,4]triazole would require further analysis.Chemical Reactions Analysis
1,2,4-Triazoles can undergo both electrophilic and nucleophilic substitution reactions due to their high electron density . The specific reactions that 1-Cyclopropylmethyl-1H-[1,2,4]triazole can undergo would depend on the specific conditions and reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on their specific structures. For example, the parent 1H-1,2,4-triazole is a colorless liquid, highly soluble in water .Scientific Research Applications
Antimicrobial Applications
1-Cyclopropylmethyl-1H-[1,2,4]triazole: derivatives have been recognized for their potent antimicrobial properties. They are effective against a broad spectrum of bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents. The triazole ring’s ability to interact with the microbial enzymes’ active sites contributes to its efficacy .
Anticancer Activity
Research has indicated that certain 1,2,4-triazole derivatives exhibit promising anticancer activities. They work by interfering with the proliferation of cancer cells and inducing apoptosis. Some derivatives have shown selective toxicity towards cancer cells while sparing normal cells, which is a significant advantage in chemotherapy .
Antiviral Properties
The structural flexibility of 1,2,4-triazoles allows for the creation of compounds that can inhibit viral replication. These derivatives have been studied for their potential use in treating viral infections, including those caused by influenza and HIV .
Agrochemical Development
1,2,4-Triazole compounds play a crucial role in the development of agrochemicals. They are used in creating pesticides and herbicides that protect crops from pests and diseases, contributing to increased agricultural productivity .
Organocatalysis
In the field of organocatalysis, 1,2,4-triazoles are utilized for their catalytic properties in various chemical reactions. They facilitate the formation of complex organic compounds by acting as catalysts, which is essential in pharmaceutical synthesis and material science .
Material Science
The triazole ring is integral in the synthesis of polymers and other materials with specific properties. These materials find applications in electronics, coatings, and as components in advanced composite materials .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(cyclopropylmethyl)-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-6(1)3-9-5-7-4-8-9/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WADOCHVYFIHWCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.